6-Hydroxy-2-naphthoic acid

Catalog No.
S704478
CAS No.
16712-64-4
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2-naphthoic acid

CAS Number

16712-64-4

Product Name

6-Hydroxy-2-naphthoic acid

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)

InChI Key

KAUQJMHLAFIZDU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

The exact mass of the compound 6-Hydroxy-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 689433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Hydroxy-2-naphthoic acid (HNA), CAS 16712-64-4, is a bifunctional aromatic carboxylic acid essential for synthesizing high-performance thermotropic liquid crystal polymers (LCPs).[1][2][3] Its rigid, linear 2,6-substitution pattern is a critical structural feature that enables the formation of highly ordered, rod-like polymer chains.[2][4] These polymers, such as the copolyester Vectra®, are known for their exceptional thermal stability, high strength, and chemical resistance, making them suitable for demanding applications in electronics and advanced materials.[2][4][5]

Substituting 6-hydroxy-2-naphthoic acid (6H2NA) with its positional isomers, such as 1-hydroxy-2-naphthoic acid or 3-hydroxy-2-naphthoic acid, is not viable for high-performance polymer applications. The specific para-linkage of the 2,6-substitution in 6H2NA is geometrically essential for forming the linear, rigid-rod polymer chains that create liquid crystalline phases.[2][4] Isomers with different substitution patterns (e.g., ortho or meta linkages) introduce kinks into the polymer backbone, disrupting the chain's linearity and ability to pack efficiently. This structural disruption prevents the formation of the highly ordered nematic melts necessary for producing materials with high tensile strength and thermal stability, leading to polymers with fundamentally inferior mechanical and thermophysical properties.[6]

Precursor Suitability: Enables Higher Thermal Stability in Copolyesters vs. Simpler Aromatics

6-Hydroxy-2-naphthoic acid (HNA) is a critical comonomer for raising the performance ceiling of polyesters based on simpler monomers like 4-hydroxybenzoic acid (HBA). The homopolymer of HBA (PHBA) has an impractically high melting point (>500 °C), making it difficult to process.[4] Incorporating HNA disrupts the crystallinity just enough to create a tractable, melt-processable copolyester, while its rigid naphthyl structure ensures high thermal stability is maintained. For example, the well-known LCP Vectra®, a copolymer of HBA and HNA, has a melting point of 330 °C and a decomposition temperature above 400 °C, enabling high-temperature melt spinning and application use.[2][5] This provides a significant processing and performance advantage over the intractable PHBA homopolymer.

Evidence DimensionThermal Properties
Target Compound DataVectra® (HBA/HNA copolymer): Melting point ~330 °C; Decomposition >400 °C.[2][5]
Comparator Or BaselinePHBA (HBA homopolymer): Melting point >500 °C (intractable).[4]
Quantified DifferenceLowers melting point by >170 °C for processability while retaining high decomposition temperature.
ConditionsMelt polycondensation of monomers to form high molecular weight polyesters.

This demonstrates the compound's essential role as a processability-enhancing and performance-retaining comonomer, which is its primary industrial procurement driver.

Processability: Confers Lower Glass Transition Temperature (Tg) for Improved Polymer Flow vs. Naphthoic Homopolymer

While the homopolymer of 6-hydroxy-2-naphthoic acid (PHNA) exhibits excellent thermal properties, its high glass transition temperature (Tg) can be a processing challenge. Data from differential scanning calorimetry shows the Tg of PHNA is approximately 420 K (147 °C).[7] In contrast, a 73/27 HBA/HNA copolymer (Vectra A) exhibits a significantly lower Tg of around 93 °C (366 K).[8] This lower Tg, achieved by copolymerization, is critical for improving the melt flow characteristics and widening the processing window for techniques like injection molding and fiber spinning, without sacrificing the high-temperature performance derived from the naphthyl units.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data73/27 HBA/HNA Copolymer: ~93 °C (366 K).[8]
Comparator Or BaselinePHNA Homopolymer: ~147 °C (420 K).[7]
Quantified DifferenceTg is ~54 °C lower in the copolymer, enhancing processability.
ConditionsAnalysis by Differential Scanning Calorimetry (DSC).

This quantifies the compound's role in creating processable LCPs; a buyer needs this balance, not just the raw properties of an intractable homopolymer.

Purity-Linked Usability: High Purity is Critical for Achieving High Molecular Weight and Performance

The synthesis of high-performance LCPs via melt polycondensation is highly sensitive to monomer purity. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers and significantly degrading the final material's mechanical and thermal properties.[9] The synthesis of 6-hydroxy-2-naphthoic acid itself requires meticulous process control to minimize by-products.[9][10] Procuring this monomer with guaranteed high purity (e.g., >99%) is therefore a critical process parameter for achieving the desired polymer performance, such as the high tensile strength (26 g/denier ) reported for Vectran® fibers.[11][12] Using a lower-grade or crude material would result in inconsistent polymerization and inferior product quality.

Evidence DimensionMonomer Purity Requirement
Target Compound DataHigh Purity (>99%) required for consistent high molecular weight LCP synthesis.[9]
Comparator Or BaselineCrude or lower-purity material, which contains reaction-terminating impurities.
Quantified DifferenceNot directly quantifiable as a single number, but the difference between successful polymerization to a high-strength fiber and failure to achieve target molecular weight.
ConditionsMelt polycondensation for high-performance polyesters.

This justifies the procurement of high-purity material over cheaper, less-defined alternatives by linking starting material quality directly to final product performance and process reliability.

Key Comonomer for High-Strength, Thermally Stable Liquid Crystal Polymer (LCP) Fibers and Moldings

The primary application is the synthesis of LCPs like Vectra® through copolymerization with 4-hydroxybenzoic acid.[2][4] The incorporation of the 6-hydroxy-2-naphthoic acid unit is essential for achieving a polymer that is both melt-processable and possesses extreme thermal stability and high tensile strength.[5][11] This makes it the right choice for producing high-performance fibers for ropes, cables, and sailcloth, as well as injection-molded parts for electronics connectors and aerospace components that operate in hostile environments.[2]

Building Block for Specialty Heat-Resistant Polyesters and Polyarylates

Beyond LCPs, 6-hydroxy-2-naphthoic acid serves as a monomer for other specialty aromatic polyesters where high thermal resistance is a primary requirement.[3][10] Its rigid naphthalene core contributes to a high glass transition temperature and thermal stability, making it a suitable precursor for materials used in high-temperature films, coatings, and advanced composites.

Precursor for Synthesis of Liquid-Crystalline Epoxy Resins

The defined, rigid structure of 6-hydroxy-2-naphthoic acid makes it a valuable starting material for creating other liquid crystalline materials, such as specialty epoxy resins.[3][13] These materials leverage the inherent order-forming tendency of the naphthoic acid backbone to create resins with unique thermal and mechanical properties for advanced adhesives and composite matrices.

Physical Description

DryPowde

XLogP3

2.9

UNII

72XA858I6P

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 95 of 103 companies with hazard statement code(s):;
H302 (91.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (90.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16712-64-4

Wikipedia

6-hydroxy-2-naphthoic acid

General Manufacturing Information

Plastic material and resin manufacturing
2-Naphthalenecarboxylic acid, 6-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types